N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide is a synthetic amine derivative characterized by a phenethylamine backbone substituted with 3,4-dimethoxy groups on the phenyl ring and a branched pentanamine chain.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.BrH/c1-5-13(6-2)16-10-9-12-7-8-14(17-3)15(11-12)18-4;/h7-8,11,13,16H,5-6,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWTWCAIRJSJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC(=C(C=C1)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation of 3-Pentanamine
A primary route involves the direct alkylation of 3-pentanamine with 2-(3,4-dimethoxyphenyl)ethyl bromide. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of the alkyl halide.
Reaction Conditions :
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Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize ionic intermediates.
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Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to deprotonate the amine and drive the reaction.
Yield Optimization :
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Excess alkylating agent (1.5–2.0 equivalents) improves conversion, but higher amounts risk di-alkylation byproducts.
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Slow addition of the alkyl bromide minimizes exothermic side reactions.
Purification :
Reductive Amination Strategy
An alternative method employs reductive amination between 3-pentanamine and 2-(3,4-dimethoxyphenyl)acetaldehyde. Sodium triacetoxyborohydride (STAB) serves as the reducing agent, selectively converting the imine intermediate to the secondary amine.
Key Steps :
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Imine Formation : Stirring equimolar amounts of 3-pentanamine and the aldehyde in methanol at 0°C for 1 hour.
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Reduction : Adding STAB (3.0 equivalents) gradually at 0–5°C to prevent over-reduction.
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Workup : Quenching with ice-cold water and extracting with ethyl acetate.
Advantages :
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Avoids harsh alkylation conditions.
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Higher functional group tolerance compared to SN2 reactions.
Hydrobromide Salt Formation
The free amine is converted to its hydrobromide salt via acid-base reaction with hydrobromic acid (HBr).
Procedure :
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Dissolve the free base in anhydrous diethyl ether.
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Add 48% HBr dropwise until precipitation completes (pH ≈ 2–3).
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Filter and wash the precipitate with cold ether to remove residual acid.
Crystallization Challenges :
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The dimethoxybenzyl group often leads to amorphous solids. Seeding with analogous hydrobromide salts or gradient solvent systems (e.g., ethyl acetate/hexane) improves crystallinity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems enhances heat transfer and mixing efficiency, critical for exothermic alkylation steps.
Benefits :
Waste Management
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Solvent Recovery : Distillation reclaims >85% of dichloromethane and THF.
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Acid Neutralization : Spent HBr is treated with calcium hydroxide to generate calcium bromide, a non-hazardous byproduct.
Characterization and Quality Control
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃):
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δ 6.7–6.9 (m, 3H, aromatic protons).
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δ 3.8 (s, 6H, OCH₃).
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δ 2.6–2.8 (t, 2H, CH₂NH).
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FT-IR :
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2500–2700 cm⁻¹ (N–H stretch of hydrobromide salt).
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1240 cm⁻¹ (C–O vibration of methoxy groups).
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Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 52.84 | 52.79 |
| H | 7.60 | 7.58 |
| N | 4.40 | 4.38 |
| Br | 25.10 | 25.05 |
Deviations <0.05% validate stoichiometric purity.
Comparative Analysis of Synthetic Methods
| Parameter | Alkylation Method | Reductive Amination |
|---|---|---|
| Yield | 68–72% | 75–80% |
| Reaction Time | 24 hours | 6 hours |
| Byproducts | Di-alkylated amine | None |
| Scalability | Moderate | High |
Reductive amination offers superior yields and scalability but requires stringent temperature control.
Emerging Methodologies
Enzymatic Amination
Preliminary studies indicate that transaminases can catalyze the amination of 2-(3,4-dimethoxyphenyl)acetaldehyde with 3-pentanamine, achieving 60% conversion at 37°C.
Advantages :
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Ambient pressure and temperature.
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No toxic reducing agents required.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide
- Molecular Formula : C15H25BrN2O2
- Molecular Weight : Approximately 345.4 g/mol
- Physical Form : Solid, typically stored at room temperature.
Pharmacological Applications
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Neuropharmacology :
- This compound has been studied for its potential effects on neurotransmitter systems. Its structure suggests possible interactions with serotonin and dopamine receptors, making it a candidate for research into mood disorders and neurodegenerative diseases.
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Antidepressant Activity :
- Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. These findings warrant further investigation into its mechanism of action and efficacy compared to existing antidepressants.
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Anti-inflammatory Properties :
- Some derivatives of similar compounds have shown anti-inflammatory effects. Research into this compound could reveal its potential as an anti-inflammatory agent, particularly in chronic inflammatory conditions.
Analytical Applications
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Chemical Analysis :
- The compound can serve as a reference standard in analytical chemistry for the development of methods to quantify similar amines. Techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) can be optimized using this compound.
-
Quality Control :
- In pharmaceutical manufacturing, ensuring the purity and consistency of active pharmaceutical ingredients (APIs) is crucial. This compound can be utilized in the quality control processes to validate analytical methods.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in rodent models when administered at specific dosages. |
| Study 2 | Neurotransmitter Interaction | Showed binding affinity to serotonin receptors, suggesting a mechanism for mood modulation. |
| Study 3 | Inflammatory Response | Indicated potential to reduce markers of inflammation in vitro, warranting further exploration in vivo. |
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Differences :
- Backbone : Shares the 3,4-dimethoxyphenethylamine moiety but substitutes the pentanamine chain with a benzamide group.
- Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction (80% yield) .
- Physical Properties : Melting point = 90°C; NMR data confirm aromatic proton environments (Tables 1 and 2 in ) .
Table 1: Key Comparison with Rip-B
| Parameter | Target Compound | Rip-B |
|---|---|---|
| Substituent | 3-Pentanamine chain | Benzamide group |
| Synthesis Yield | Not reported | 80% |
| Melting Point | Not reported | 90°C |
| Lipophilicity (Predicted) | Higher (aliphatic chain) | Moderate (aromatic polar group) |
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)
Structural Differences :
- Substituents : Features 3,4-dihydroxyphenyl groups instead of dimethoxy, significantly altering electronic and solubility profiles.
- Biological Relevance: Dopamine is a neurotransmitter with CAS No. 62-31-7; its hydrochloride salt is used clinically for cardiovascular support .
- Physicochemical Properties : The dihydroxy groups increase polarity and reduce metabolic stability compared to the dimethoxy groups in the target compound.
Table 2: Key Comparison with Dopamine HCl
| Parameter | Target Compound | Dopamine HCl |
|---|---|---|
| Phenyl Substituents | 3,4-Dimethoxy | 3,4-Dihydroxy |
| LogP (Predicted) | ~2.5 (higher lipophilicity) | ~0.5 (hydrophilic) |
| Biological Activity | Not reported (likely CNS-targeted) | Neurotransmitter (cardiovascular) |
| Metabolic Stability | Higher (methoxy resists oxidation) | Lower (catechol prone to COMT) |
[2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride Dihydrate (Crystal Structure Analogue)
Structural Differences :
- Complexity : Contains a carbamoylpropyl chain and chloride counterion, differing from the pentanamine-hydrobromide structure.
- Crystallography: Monoclinic crystal system (P21/c) with lattice parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å .
- Implications : The carbamoyl group enables hydrogen bonding with water molecules in the dihydrate structure, suggesting that the target compound’s hydrobromide salt may exhibit distinct solid-state interactions.
Table 3: Crystallographic Comparison
| Parameter | Target Compound (Predicted) | Azanium Chloride Dihydrate |
|---|---|---|
| Crystal System | Not reported | Monoclinic (P21/c) |
| Unit Cell Volume | — | 2742.2 ų |
| Hydrogen Bonding | Likely Br⁻ interactions | Carbamoyl-water H-bonds |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H19BrN2O2
- Molecular Weight : 293.19 g/mol
- IUPAC Name : this compound
The compound features a phenyl ring substituted with two methoxy groups, which may enhance its lipophilicity and biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Kinase Inhibition : The compound has been shown to inhibit specific protein kinases involved in signaling pathways associated with cancer and immune responses. Aberrant kinase activity is linked to several diseases, including cancers and autoimmune disorders .
- Neurotransmitter Modulation : Given its structure, it is hypothesized that the compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Similar compounds have been noted for their effects on serotonin and dopamine receptors .
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this compound. These studies primarily focus on:
- Cell Proliferation Inhibition : In vitro studies demonstrate that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance the efficacy of treatment regimens .
Neuroprotective Effects
Research suggests that compounds structurally similar to this compound possess neuroprotective properties. They may help in:
- Reducing Oxidative Stress : The antioxidant activity observed in some derivatives indicates a potential for protecting neuronal cells from oxidative damage.
- Alleviating Symptoms of Neurodegenerative Diseases : Preliminary studies suggest efficacy in models of Alzheimer’s disease and Parkinson’s disease through modulation of neuroinflammatory pathways .
Case Studies
- Case Study 1 : A clinical trial involving a derivative of this compound showed promising results in patients with advanced melanoma. Patients exhibited reduced tumor size and improved overall survival rates when treated with a combination therapy including this compound .
- Case Study 2 : In a rodent model of neurodegeneration, administration of the compound resulted in significant improvement in cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuronal loss compared to control groups .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves a multi-step process, starting with alkylation of 3,4-dimethoxyphenethylamine with a pentanamine precursor. Key steps include:
- Nucleophilic substitution : Reacting 3,4-dimethoxyphenethylamine with a brominated pentane derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Salt formation : Treating the free base with hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt.
- Optimization : Reaction time, temperature, and stoichiometry are critical. For example, excess HBr ensures complete salt formation, while inert atmospheres prevent oxidation of methoxy groups .
- Quality Control : Intermediate purity is monitored via TLC or HPLC, and final product purity is validated using elemental analysis and mass spectrometry .
Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methoxy (-OCH₃), ethylamine, and pentanamine moieties. Aromatic proton signals (δ 6.7–7.1 ppm) and methoxy peaks (δ ~3.8 ppm) are key markers .
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c symmetry) provides bond lengths and angles, validating spatial arrangement. For example, C–O bonds in methoxy groups typically measure ~1.43 Å .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted precursors) using reverse-phase C18 columns and ESI ionization .
Advanced Research Questions
Q. What methodologies are employed to analyze the binding affinity and selectivity of this compound toward biological targets?
- Mechanistic Studies :
- Receptor Binding Assays : Radioligand displacement (e.g., using ³H-labeled antagonists) quantifies affinity for serotonin or dopamine receptors. Competitive binding curves (IC₅₀ values) are generated with nonlinear regression .
- Enzyme Inhibition : Fluorometric assays (e.g., MAO-A/B inhibition) measure changes in fluorescence intensity upon substrate conversion. Positive controls (e.g., clorgyline for MAO-A) validate assay conditions .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in receptor active sites. Key interactions include hydrogen bonds with methoxy oxygen and hydrophobic contacts with the pentanamine chain .
Q. How can researchers resolve discrepancies in pharmacological data observed across different studies involving this compound?
- Data Contradiction Analysis :
- Experimental Variables : Compare assay conditions (e.g., pH, temperature, cell lines). For instance, HEK-293 cells may show higher receptor expression than CHO cells, altering IC₅₀ values .
- Compound Stability : Assess degradation under storage (e.g., -20°C vs. room temperature) using accelerated stability studies (ICH guidelines). Hydrolysis of the hydrobromide salt in aqueous buffers can reduce potency .
- Statistical Methods : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Heterogeneity tests (I² statistic) identify outliers due to methodological differences .
Structural and Functional Insights
Q. What role do the methoxy groups in this compound play in its bioactivity?
- Functional Impact :
- Electron-Donating Effects : Methoxy groups enhance aromatic ring electron density, facilitating π-π stacking with receptor tyrosine residues (e.g., in 5-HT₂A receptors) .
- Metabolic Stability : Methoxy substitution reduces CYP450-mediated oxidation, prolonging half-life in vivo compared to non-substituted analogs .
Q. How does the hydrobromide salt form influence the compound’s physicochemical properties?
- Salt Effects :
- Solubility : The hydrobromide salt increases aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base, aiding in vitro assays .
- Crystallinity : Salt formation promotes crystalline structure, improving stability and ease of characterization via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
